9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
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Overview
Description
The compound “9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings, a thia group, and a carbothioamide group, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” likely involves multiple steps, including the formation of the core tetracyclic structure, introduction of the thia group, and subsequent functionalization with the chlorophenyl and ditert-butylphenyl groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” may undergo various types of chemical reactions, including:
Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioamide group can be reduced to form amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thia group may yield sulfoxides or sulfones, while reduction of the carbothioamide group may yield amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to act as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” would depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetracyclic molecules with thia and carbothioamide groups, such as:
- “9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide”
- “9-(2-bromophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
132418-51-0 |
---|---|
Molecular Formula |
C33H37ClN6S2 |
Molecular Weight |
617.3 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C33H37ClN6S2/c1-19-37-38-27-17-35-29(21-10-8-9-11-24(21)34)28-22-14-15-39(18-26(22)42-30(28)40(19)27)31(41)36-25-13-12-20(32(2,3)4)16-23(25)33(5,6)7/h8-13,16H,14-15,17-18H2,1-7H3,(H,36,41) |
InChI Key |
MTSLJHGZRSKCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=C(C=C(C=C5)C(C)(C)C)C(C)(C)C)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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